4-(Cyclohexylmethoxy)-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPSUACLDFHLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Reaction Conditions and Yields
Critical Research Findings
- Cs₂CO₃ : Higher yields (95%) due to enhanced deprotonation of the phenolic oxygen.
- K₂CO₃ : Moderate yields (48–62%) but cost-effective for large-scale synthesis.
- DMF : Superior solubility for intermediates, enabling faster reaction kinetics.
- DMSO : Prolonged reaction times at elevated temperatures (120°C) may degrade nitrile groups, reducing yields.
- Reactions at 60°C in DMF minimize side products (e.g., over-alkylation).
- Temperatures >100°C in DMSO correlate with 20–30% yield reduction due to decomposition.
Industrial-Scale Considerations
- Cost Efficiency : K₂CO₃ and DMF are preferred for bulk production despite slightly lower yields.
- Purification : Column chromatography with ethyl acetate/heptane (1:3) achieves >98% purity.
Mechanistic Insights
The ortho-fluoro effect enhances electrophilicity at the 4-position of the benzonitrile ring, facilitating nucleophilic attack by cyclohexylmethoxide. Density functional theory (DFT) studies indicate that fluorine’s electron-withdrawing nature lowers the energy barrier for SNAr by 4.5 kcal/mol compared to non-fluorinated analogs.
Challenges and Solutions
- Low Solubility : Precipitates form during quenching; extraction with ethyl acetate improves recovery.
- Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of cyclohexylmethyl halides.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Cyclohexylmethoxy)-2-fluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(Cyclohexylmethoxy)-2-fluorobenzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a fluorine atom and a cyclohexylmethoxy group, may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H14FNO
- Molecular Weight : 219.25 g/mol
- Canonical SMILES : C1CCC(CC1)OC2=C(C=CC=C2F)C#N
The biological activity of 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, although detailed studies are necessary to confirm these interactions.
- Receptor Modulation : The presence of the fluorine atom can enhance binding affinity to certain receptors, potentially leading to altered physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile exhibit anticancer properties. For instance, the presence of a nitrile group in related compounds has been linked to apoptosis induction in cancer cells.
Neuroprotective Effects
Preliminary studies suggest that 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile may have neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where modulation of neurotransmitter systems is crucial.
Anti-inflammatory Properties
Inflammation plays a significant role in various diseases, including autoimmune disorders. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro.
Case Studies
Case studies exploring the therapeutic potential of related compounds provide insights into the biological activity of 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile:
- Case Study 1 : A study on a structurally similar compound demonstrated significant reduction in inflammatory cytokines in a mouse model of arthritis, suggesting potential applications for treating inflammatory diseases.
- Case Study 2 : Research involving another derivative indicated neuroprotective effects through modulation of glutamate receptors, highlighting the potential for treating neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile?
The compound is synthesized via multi-step protocols. A common approach involves nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting a fluorobenzonitrile precursor (e.g., 4-hydroxy-2-fluorobenzonitrile) with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/EtOAc) is used to isolate the product, with yields ranging from 17% to 48% depending on substituents .
- Functionalization : Advanced routes may involve Suzuki-Miyaura coupling or reductive amination, as seen in related fluorobenzonitrile derivatives .
Q. How is 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile characterized structurally?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., cyclohexylmethoxy protons at δ 3.8–4.2 ppm, aromatic fluorine coupling) .
- Mass Spectrometry : LCMS (ES+) confirms molecular weight (e.g., m/z 275.1 [M+H]) .
- IR Spectroscopy : Absorbance peaks for nitrile (2230–2240 cm) and ether (1250 cm) groups validate functional groups .
Q. What solvents and formulations are optimal for in vitro studies of this compound?
- Solubility : DMSO is preferred for stock solutions (up to 50 mM). For biological assays, dilute in PBS or cell culture media (<1% DMSO) to avoid cytotoxicity .
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound?
Discrepancies may arise from:
- Substituent Effects : Minor structural changes (e.g., replacing cyclohexyl with morpholino groups) alter target binding, as seen in purine-based kinase inhibitors .
- Assay Conditions : Optimize pH, temperature, and incubation time. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) .
- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in certain models .
Q. What strategies improve synthetic yields of 4-(Cyclohexylmethoxy)-2-fluorobenzonitrile?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings, achieving >85% yield in bifuran derivatives .
- Reaction Solvents : TFE (2,2,2-trifluoroethanol) enhances reactivity in SNAr reactions by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) for halogenated intermediates .
Q. What pharmacological targets are associated with this compound?
Q. How does stereochemistry impact the compound’s bioactivity?
- Cyclohexyl Conformation : The equatorial vs. axial position of the cyclohexylmethoxy group affects steric hindrance and binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) .
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test activity individually .
Q. What are the stability challenges under physiological conditions?
- pH Sensitivity : Degrades rapidly at pH > 8 (hydrolysis of nitrile to amide). Use buffered solutions (pH 6–7.4) for in vitro studies .
- Photodegradation : Protect from light; UV-Vis monitoring shows λmax shifts indicative of decomposition .
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace fluorine with chloro/cyano groups to assess electronic effects on target binding .
- Side-Chain Variations : Test cyclohexyl vs. bicyclic moieties (e.g., norbornyl) for improved lipophilicity .
- Bioisosteres : Substitute benzonitrile with tetrazole to evaluate metabolic stability .
Q. What advanced computational methods support its drug design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
